Weak GPR43 Agonist Activity Compared to Natural Ligand Propionate
This compound exhibits agonistic activity at the GPR43 receptor, but with very low potency compared to the natural agonist propionate [1]. This weak activity defines a baseline for its potential use as a tool compound in GPR43 research, where potent agonism may not be desired.
| Evidence Dimension | GPR43 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | >10,000 nM [1] |
| Comparator Or Baseline | Propionate (natural ligand) [2] |
| Quantified Difference | Target compound is at least 210-fold less potent |
| Conditions | FLIPR calcium flux assay in CHO cells expressing GPR43 of unknown origin [1] |
Why This Matters
This quantifies the compound's weak interaction with GPR43, a key differentiator from highly potent agonists and a crucial parameter for researchers studying the receptor's pharmacology.
- [1] BindingDB. (n.d.). BDBM50107314 CHEMBL3600993. EC50: >1.00E+4nM. View Source
- [2] EuroscreenFast. (n.d.). Free fatty acid FFA2 (GPR43) IPOne (FAST-0117I). Reference agonist: Propionate, EC50: 2.1mM. View Source
